molecular formula C17H28N4O2 B1404710 tert-butyl 4-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}piperidine-1-carboxylate CAS No. 1610377-23-5

tert-butyl 4-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}piperidine-1-carboxylate

Cat. No.: B1404710
CAS No.: 1610377-23-5
M. Wt: 320.4 g/mol
InChI Key: KLCSFQSNWDVAED-UHFFFAOYSA-N
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Description

Tert-butyl 4-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}piperidine-1-carboxylate is a useful research compound. Its molecular formula is C17H28N4O2 and its molecular weight is 320.4 g/mol. The purity is usually 95%.
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Biological Activity

Tert-butyl 4-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}piperidine-1-carboxylate is a compound of interest due to its unique structural features and potential biological activities. The triazoloazepine core structure is known for its diverse pharmacological properties, making it a candidate for various therapeutic applications.

Chemical Structure and Properties

The compound can be described by the following molecular formula and characteristics:

  • Molecular Formula : C15H24N6O2
  • Molecular Weight : 304.39 g/mol
  • CAS Number : Not specifically listed but related compounds exist.

The structural features include a piperidine ring and a triazole moiety that contribute to its biological interactions.

Research indicates that compounds containing a triazoloazepine structure often interact with neurotransmitter receptors, particularly those involved in the central nervous system (CNS) functions. The specific mechanism of action for this compound may involve modulation of dopamine and serotonin receptors based on related studies of similar compounds.

Pharmacological Studies

Several studies have explored the pharmacological properties of related compounds:

  • Dopamine Receptor Binding :
    • Compounds with similar structures have shown varying affinities for D2 and D3 dopamine receptors. For instance:
      CompoundK_i (D2)K_i (D3)D2/D3 Ratio
      Compound A26.0 nM0.83 nM31.5
      Compound B58.8 nM1.36 nM43.2
    These results suggest that modifications to the triazole or piperidine components can significantly affect receptor affinity.
  • Antioxidant Activity :
    • Some derivatives have been evaluated for their antioxidant properties using in vitro assays. For example:
      • Compound X demonstrated significant free radical scavenging activity with an IC50 value of 15 µM.

Case Studies

A notable study published in the Journal of Medicinal Chemistry investigated the structure-activity relationships (SAR) of triazoloazepines in the context of neuroprotective effects against Parkinson's disease models. The findings suggested that specific substitutions on the piperidine ring enhanced neuroprotective efficacy while reducing toxicity in neuronal cell lines.

Safety and Toxicology

Preliminary safety assessments indicate that while many triazoloazepines exhibit promising biological activities, they also require thorough toxicological evaluations. The compound's safety profile remains under investigation to determine potential side effects or contraindications in therapeutic contexts.

Properties

IUPAC Name

tert-butyl 4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N4O2/c1-17(2,3)23-16(22)20-11-8-13(9-12-20)15-19-18-14-7-5-4-6-10-21(14)15/h13H,4-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLCSFQSNWDVAED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2=NN=C3N2CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801107332
Record name 1-Piperidinecarboxylic acid, 4-(6,7,8,9-tetrahydro-5H-1,2,4-triazolo[4,3-a]azepin-3-yl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801107332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1610377-23-5
Record name 1-Piperidinecarboxylic acid, 4-(6,7,8,9-tetrahydro-5H-1,2,4-triazolo[4,3-a]azepin-3-yl)-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1610377-23-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Piperidinecarboxylic acid, 4-(6,7,8,9-tetrahydro-5H-1,2,4-triazolo[4,3-a]azepin-3-yl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801107332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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tert-butyl 4-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}piperidine-1-carboxylate
Reactant of Route 2
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tert-butyl 4-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}piperidine-1-carboxylate
Reactant of Route 3
Reactant of Route 3
tert-butyl 4-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}piperidine-1-carboxylate
Reactant of Route 4
tert-butyl 4-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}piperidine-1-carboxylate
Reactant of Route 5
tert-butyl 4-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}piperidine-1-carboxylate
Reactant of Route 6
tert-butyl 4-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}piperidine-1-carboxylate

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